Sodium octylbenzenesulfonate
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Overview
Description
Sodium octylbenzenesulfonate is an organic compound with the chemical formula C14H21NaO3S . It is a white to off-white solid that is soluble in water and organic solvents. This compound is widely used as a surfactant in various industrial and household applications due to its ability to lower the surface tension of liquids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium octylbenzenesulfonate is typically synthesized by sulfonating octylbenzene with sulfur trioxide or concentrated sulfuric acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows: [ \text{C}8\text{H}{17}\text{C}_6\text{H}_5 + \text{SO}_3 \rightarrow \text{C}8\text{H}{17}\text{C}_6\text{H}_4\text{SO}_3\text{H} ] [ \text{C}8\text{H}{17}\text{C}_6\text{H}_4\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}8\text{H}{17}\text{C}_6\text{H}_4\text{SO}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large reactors where octylbenzene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium octylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with alkyl halides to form alkylated derivatives.
Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various alkylated and oxidized derivatives of this compound .
Scientific Research Applications
Sodium octylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in various chemical reactions to enhance solubility and reaction rates.
Biology: It is employed in cell lysis buffers and as a detergent in protein purification processes.
Medicine: this compound is used in pharmaceutical formulations to improve the solubility of hydrophobic drugs.
Industry: It is widely used in detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The primary mechanism of action of sodium octylbenzenesulfonate is its ability to reduce surface tension, which allows it to act as a surfactant. It interacts with the hydrophobic and hydrophilic regions of molecules, facilitating the formation of micelles and enhancing solubility. This property is crucial in its applications in detergents and emulsifiers .
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain, providing different solubility and surface activity properties.
Sodium lauryl sulfate: A common surfactant with a similar structure but different functional groups, leading to varied applications.
Uniqueness: Sodium octylbenzenesulfonate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Properties
CAS No. |
4206-40-0 |
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Molecular Formula |
C14H21NaO3S |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
sodium;2-octylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
PFIOPNYSBSJFJJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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